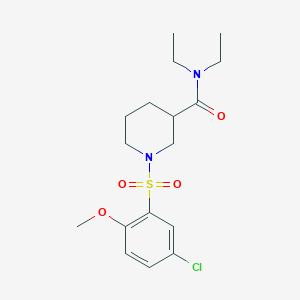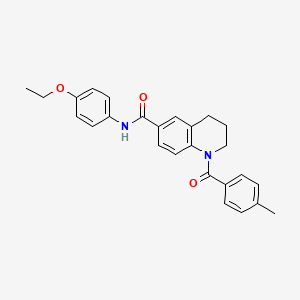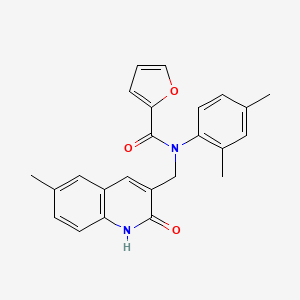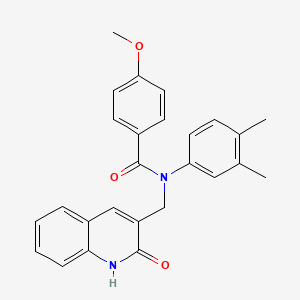
4-methoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound may modulate the immune response and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-methoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases and has been shown to have neuroprotective effects in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is its potential as a novel anticancer agent. This compound has been shown to have activity against various cancer cell lines and may have potential as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-methoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, this compound may be studied for its potential use in combination with other anticancer agents to enhance its efficacy. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy as a therapeutic agent. Finally, this compound may be studied for its potential use in other disease indications, such as inflammatory and neurodegenerative diseases.
Synthesis Methods
The synthesis of 4-methoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-amino-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide with methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained in good yield after purification.
Scientific Research Applications
4-methoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has potential applications in scientific research. This compound has been shown to have anticancer activity in vitro against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been reported to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
4-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-18-17(23-20-11)13-3-7-14(8-4-13)19-16(21)12-5-9-15(22-2)10-6-12/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYARSPSUQVGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



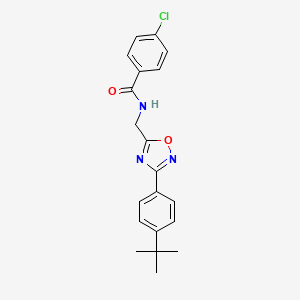


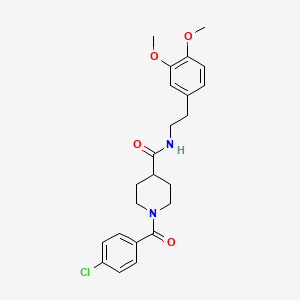
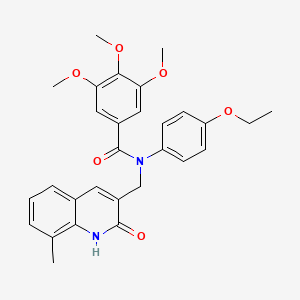

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7685752.png)
